molecular formula C6H10O5 B12720567 2-Methoxy-2-oxoethyl lactate CAS No. 144875-08-1

2-Methoxy-2-oxoethyl lactate

Katalognummer: B12720567
CAS-Nummer: 144875-08-1
Molekulargewicht: 162.14 g/mol
InChI-Schlüssel: TXENDJQSPLUMPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-2-oxoethyl lactate is an organic compound with the molecular formula C6H10O5 It is a derivative of lactic acid and is characterized by the presence of a methoxy group and an oxoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methoxy-2-oxoethyl lactate can be synthesized through the esterification of lactic acid with methoxyacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound on a large scale. The process involves the esterification of lactic acid with methoxyacetic acid in the presence of a catalyst, followed by purification through distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-2-oxoethyl lactate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form methoxyacetic acid and carbon dioxide.

    Reduction: Reduction of this compound can yield methoxyethanol and lactic acid.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides and strong bases.

Major Products Formed

    Oxidation: Methoxyacetic acid and carbon dioxide.

    Reduction: Methoxyethanol and lactic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2-oxoethyl lactate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.

    Biology: The compound is studied for its potential biological activity and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Methoxy-2-oxoethyl lactate involves its interaction with cellular enzymes and receptors. The compound can act as a substrate for esterases, leading to the release of lactic acid and methoxyacetic acid. These metabolites can then participate in various biochemical pathways, influencing cellular metabolism and signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methoxyacetic acid: A related compound with similar chemical properties but lacking the lactate moiety.

    Lactic acid: The parent compound from which 2-Methoxy-2-oxoethyl lactate is derived.

    Methoxyethanol: A reduction product of this compound with similar functional groups.

Uniqueness

This compound is unique due to its combination of a methoxy group and an oxoethyl group attached to the lactate moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.

Eigenschaften

CAS-Nummer

144875-08-1

Molekularformel

C6H10O5

Molekulargewicht

162.14 g/mol

IUPAC-Name

(2-methoxy-2-oxoethyl) 2-hydroxypropanoate

InChI

InChI=1S/C6H10O5/c1-4(7)6(9)11-3-5(8)10-2/h4,7H,3H2,1-2H3

InChI-Schlüssel

TXENDJQSPLUMPT-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OCC(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.